molecular formula C10H9NO2 B13129707 2-Methyl-4,6-quinolinediol CAS No. 15502-80-4

2-Methyl-4,6-quinolinediol

Cat. No.: B13129707
CAS No.: 15502-80-4
M. Wt: 175.18 g/mol
InChI Key: NAGZLUGXHAFMPW-UHFFFAOYSA-N
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Description

2-Methylquinoline-4,6-diol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core with methyl and hydroxyl groups at specific positions, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4,6-diol can be achieved through several methods. One common approach involves the Doebner–von Miller reaction, which is known for synthesizing 2-methylquinoline derivatives . This method typically involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like ionic liquids and montmorillonite K-10 are gaining popularity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methylquinoline-4,6-diol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in pathogens, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Uniqueness: 2-Methylquinoline-4,6-diol’s unique combination of methyl and hydroxyl groups at specific positions enhances its reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its analogues .

Properties

IUPAC Name

6-hydroxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-10(13)8-5-7(12)2-3-9(8)11-6/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGZLUGXHAFMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290165
Record name 6-Hydroxy-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15502-80-4
Record name 6-Hydroxy-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15502-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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